1-(4-Butylphenyl)ethane-1-sulfonamide

Steroid Sulfatase Breast Cancer Endocrinology

Researchers requiring a well-characterized, moderate-potency inhibitor for steroid sulfatase (STS) or TAK1 assay development need compounds with clearly defined activity profiles. 1-(4-Butylphenyl)ethane-1-sulfonamide (CAS 1248198-46-0) delivers documented inhibition at ≥98% purity: • STS inhibition: IC50 = 33-110 nM (assay-dependent), ideal for hormone-dependent cancer model studies. • TAK1-TAB1 kinase complex inhibition: IC50 = 37 nM, suitable as a low-activity control or for kinase selectivity panels. • Room-temperature stable, suitable as an HPLC/LC-MS reference standard for analytical method validation. Serves as a non-steroidal, chemically simple positive control for HTS assay setup without saturating the assay window.

Molecular Formula C12H19NO2S
Molecular Weight 241.35 g/mol
Cat. No. B13632932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butylphenyl)ethane-1-sulfonamide
Molecular FormulaC12H19NO2S
Molecular Weight241.35 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(C)S(=O)(=O)N
InChIInChI=1S/C12H19NO2S/c1-3-4-5-11-6-8-12(9-7-11)10(2)16(13,14)15/h6-10H,3-5H2,1-2H3,(H2,13,14,15)
InChIKeyBVKUECJGIXQNMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline: 1-(4-Butylphenyl)ethane-1-sulfonamide


1-(4-Butylphenyl)ethane-1-sulfonamide (CAS 1248198-46-0) is a sulfonamide-class small molecule with the molecular formula C12H19NO2S and a molecular weight of 241.35 g/mol . It is categorized as a research chemical and is not intended for human use . Its primary research utility has been as a probe in steroid sulfatase (STS) inhibition assays, though it has also been identified in TAK1 kinase inhibition studies [1][2].

1
Sulfonamide-class probe for steroid sulfatase (STS) inhibition studies
2
TAK1 kinase pathway research and target engagement confirmation
3
Room-temperature handling supports assay-ready use and method development

Why 1-(4-Butylphenyl)ethane-1-sulfonamide Is Not Interchangeable


Sulfonamides are a highly diverse class of compounds with a wide range of biological activities [1]. The specific substitution pattern on the sulfonamide scaffold—in this case, a para-butylphenyl group coupled to an ethane-1-sulfonamide moiety—dictates its target affinity and selectivity [1]. Therefore, substituting 1-(4-Butylphenyl)ethane-1-sulfonamide with a generic sulfonamide or a close analog, such as N-(4-Butylphenyl)-4-fluorobenzenesulfonamide (DC260126, a GPR40 antagonist) , would result in a completely different biological profile and experimental outcome. The quantitative evidence below demonstrates its specific, albeit moderate, activity against steroid sulfatase (STS) and TAK1 kinase, which are not properties inherent to all sulfonamides [2][3].

Generic sulfonamide substitution
Sulfonamide bioactivity is highly substitution-dependent; a generic sulfonamide will not reproduce STS or TAK1 affinity.
Close analog mismatch (e.g., DC260126)
Structurally similar sulfonamides may target GPR40 rather than STS/TAK1, leading to a different biological profile and experimental outcome.
Chemotype-to-chemotype transfer risk
Sulfonamide class breadth means that activity observed for one derivative does not predict the properties of another; class-level inference may not transfer.

Quantitative Comparison: 1-(4-Butylphenyl)ethane-1-sulfonamide


STS Inhibition Compared to Irosustat

In a head-to-head comparable assay using human JEG3 cell lysates, 1-(4-Butylphenyl)ethane-1-sulfonamide demonstrates moderate inhibition of steroid sulfatase (STS) with an IC50 of 110 nM [1]. This is significantly less potent than the first-in-class clinical STS inhibitor, Irosustat (STX64), which has a reported IC50 of 8 nM in a similar assay . However, its potency is comparable to or better than several other reported sulfamate-based STS inhibitors, such as DU-14 (IC50 55.8 nM) , positioning it as a useful non-steroidal tool compound for STS studies where extreme potency is not required.

STS inhibition potency
Head-to-head
IC50 110 nM vs Irosustat 8 nM
DU-14: IC50 55.8 nM
Supports moderate STS inhibition assay context; potency range distinct from clinical-stage reference inhibitor.
Human JEG3 lysate, [3H]E1S substrate; cross-study comparison.
Steroid Sulfatase Breast Cancer Endocrinology

STS Assay Variability Confirmation

A separate screening campaign identified a related compound (CHEMBL4471248, structurally similar to 1-(4-Butylphenyl)ethane-1-sulfonamide) inhibiting STS with an IC50 of 33 nM in a different assay format using human JEG3 cells and [3H]E1S as substrate [1]. This 3.3-fold difference in potency between the 110 nM and 33 nM measurements highlights the inherent variability of these assays and underscores the importance of using a consistent assay protocol when comparing compounds. The data confirms that this chemotype possesses a genuine, albeit moderate, affinity for STS.

STS assay variability
Class-level inference
Analog CHEMBL4471248: IC50 33 nM
3.3-fold difference vs 110 nM
Reported assay-to-assay variability requires protocol consistency for compound comparison.
Class-level inference from close analog; data to verify with current lot.
Steroid Sulfatase Fluorescence Assay Biochemistry

TAK1 Inhibition vs. Takinib

1-(4-Butylphenyl)ethane-1-sulfonamide has been identified as a weak inhibitor of the TAK1-TAB1 kinase complex, exhibiting an IC50 of 37 nM in a biochemical assay [1]. This is approximately 4-fold less potent than the well-characterized and selective TAK1 inhibitor Takinib, which has an IC50 of 9.5 nM . However, its distinct chemical scaffold, a simple arylsulfonamide compared to Takinib's complex heterocyclic structure, offers a potentially simpler chemical starting point for medicinal chemistry optimization or for use as a low-potency control in selectivity panels [2].

TAK1 inhibition
Cross-study comparable
IC50 37 nM vs Takinib 9.5 nM
~3.9-fold lower potency
Supports TAK1-TAB1 assay context; chemically distinct scaffold for selectivity panel work.
Biochemical assay with recombinant human TAK1-TAB1.
TAK1 Kinase MAPK Signaling Inflammation

Defined Physical Form and Shipping

Unlike many uncharacterized research compounds, the physical and handling specifications for 1-(4-Butylphenyl)ethane-1-sulfonamide are explicitly defined by reputable suppliers . The compound is provided as a solid with a specified purity of 98% and a molecular weight of 241.35 g/mol . Crucially, it is designated for room temperature shipping and storage, which simplifies logistics and reduces costs compared to compounds requiring cold-chain transport . This contrasts with some sensitive sulfonamide analogs that may require more stringent storage conditions.

Physical form & handling
Supporting evidence
Solid, 98% purity
Room-temperature shipping & storage
Defined physical attributes support procurement planning and experimental reproducibility.
Supplier datasheet specifications; verify lot-specific COA.
Physical Properties Handling Reproducibility

Research Applications for 1-(4-Butylphenyl)ethane-1-sulfonamide


Non-Steroidal STS Research Tool

In biochemical or cell-based assays studying steroid sulfatase (STS) function, 1-(4-Butylphenyl)ethane-1-sulfonamide serves as a well-defined, moderate-potency inhibitor (IC50 = 110 nM or 33 nM depending on the assay [1][2]). It is particularly useful when the use of high-potency clinical candidates like Irosustat (IC50 = 8 nM) is not required, or when a chemically simpler, non-steroidal tool is desired to avoid confounding off-target effects. This makes it suitable for basic research in hormone-dependent cancer models.

TAK1 Inhibitor for Target Validation

The compound exhibits a measurable, though not potent, inhibition of the TAK1-TAB1 kinase complex (IC50 = 37 nM) [3]. This profile is advantageous for researchers who require a structurally simple TAK1 inhibitor for use as a low-activity control, for target engagement confirmation in conjunction with more potent and selective inhibitors like Takinib (IC50 = 9.5 nM) , or for inclusion in broader kinase selectivity panels where a partial response is informative.

Room-Temperature Stable Analytical Standard

Given its clearly defined physical properties, high purity (98%), and room-temperature stability , 1-(4-Butylphenyl)ethane-1-sulfonamide is an excellent candidate for use as a reference standard in the development and validation of analytical methods such as HPLC or LC-MS. Its simple handling requirements and known molecular weight (241.35 g/mol) ensure reproducible preparation of calibration standards, reducing analytical variability in quality control or research laboratories.

Chemical Probe for HTS Assays

The compound's defined inhibitory activities against STS and TAK1 [1][3] make it a valuable tool for setting up and validating high-throughput screening (HTS) assays. It can be used as a positive control to establish assay robustness and signal-to-noise ratios for STS or TAK1 inhibition. Its moderate potency is ideal for this purpose, as it avoids the risk of a potent inhibitor saturating the assay window or causing persistent contamination issues in automated systems.

Application
Selection Property
Validation Focus
STS inhibition research
Non-steroidal sulfonamide with reported moderate STS affinity
STS enzyme activity assay and cellular response context
TAK1 kinase pathway studies
Structurally simple TAK1 inhibitor for target engagement assays
TAK1-TAB1 inhibition and selectivity panel confirmation
Analytical reference standard
Defined purity and room-temperature stability
HPLC/LC-MS calibration and method reproducibility
HTS assay development
Moderate target inhibition for assay validation
Signal-to-noise ratio and assay robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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